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Abstract

JPI1-289 is a novel, water-soluble Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor that has
been investigated for its neuroprotective potential, particularly in the context of acute ischemic
stroke. This technical guide provides a comprehensive overview of the discovery, mechanism
of action, and preclinical and clinical development of JPI-289. Detailed experimental protocols
for key in vitro and in vivo studies are provided, along with a summary of the quantitative data
from these studies. Signaling pathways and experimental workflows are visualized to facilitate
a deeper understanding of the compound's development history.

Introduction: The Rationale for PARP-1 Inhibition in
Ischemic Stroke

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex
cascade of events leading to neuronal cell death and neurological damage. A key player in this
cascade is the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme
involved in DNA repair. While essential for maintaining genomic integrity under normal
physiological conditions, the excessive activation of PARP-1 in response to the severe DNA
damage caused by ischemia-reperfusion injury is detrimental.
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This hyperactivation leads to the depletion of cellular energy reserves, specifically nicotinamide
adenine dinucleotide (NAD+) and adenosine triphosphate (ATP), culminating in a form of
programmed cell death known as parthanatos.[1] Furthermore, PARP-1 activation contributes
to neuroinflammation, a critical component of secondary injury in stroke.[1] Therefore, the
inhibition of PARP-1 presents a promising therapeutic strategy to mitigate the damaging effects
of ischemic stroke. JP1-289 was developed as a potent PARP-1 inhibitor with the potential to
offer neuroprotection in this setting.[1]

Mechanism of Action of JPI-289

JP1-289 exerts its neuroprotective effects by directly inhibiting the enzymatic activity of PARP-1.
In the context of an ischemic stroke, the sequence of events and the intervention point of JPI-
289 can be summarized as follows:

Ischemia-Reperfusion Injury: The initial lack of blood flow followed by its restoration leads to
the generation of reactive oxygen species (ROS) and nitric oxide (NO).

 DNA Damage: These reactive molecules cause significant damage to the DNA of neuronal
cells.

o PARP-1 Hyperactivation: In response to extensive DNA damage, PARP-1 becomes
hyperactivated.

o NAD+ and ATP Depletion: PARP-1 consumes large quantities of NAD+ as a substrate to
synthesize poly(ADP-ribose) (PAR) polymers at the site of DNA damage. This rapid depletion
of NAD+ impairs cellular energy metabolism, leading to a drop in ATP levels.

o Parthanatos and Apoptosis: The accumulation of PAR polymers can signal for the
translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus,
triggering caspase-independent cell death (parthanatos). The energy crisis also contributes
to caspase-dependent apoptosis.[1]

» Neuroinflammation: PARP-1 activation can also promote the expression of pro-inflammatory
genes, exacerbating the inflammatory response in the ischemic brain.[1]

By inhibiting PARP-1, JPI-289 is designed to interrupt this cascade, thereby preserving cellular
energy stores, reducing cell death, and dampening the inflammatory response.[1]
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Figure 1: JPI-289's role in the PARP-1 signaling pathway during ischemic stroke.

Preclinical Development

The neuroprotective effects of JP1-289 were evaluated in both in vitro and in vivo models of
ischemic stroke.

In Vitro Studies: Oxygen-Glucose Deprivation (OGD)
Model

The efficacy of JPI-289 in a cellular model of ischemia was assessed using an oxygen-glucose
deprivation (OGD) model in rat cortical neurons.[1]

e Cell Culture: Primary cortical neurons were isolated from rat embryos and cultured for a
standard period, typically 7 days in vitro (DIV), to allow for maturation.

e OGD Induction: The culture medium was replaced with a glucose-free balanced salt solution,
and the cultures were placed in a hypoxic chamber with a controlled atmosphere (e.g.,
<0.2% 02, 5% CO2, 95% N2) for a duration of 2 hours to simulate ischemic conditions.
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o JPI-289 Treatment: Following the 2-hour OGD period, the cells were returned to a normoxic
environment with standard culture medium, and JPI-289 was administered for a 2-hour
treatment period.

o Outcome Measures: The effects of JPI-289 were quantified by measuring:

[e]

PARP-1 Activity: Assessed by measuring the levels of PAR polymers.

o

Cellular Energy Levels: ATP and NAD+ concentrations were determined.

[¢]

Apoptosis Markers: Levels of apoptosis-inducing factor (AlIF), cytochrome C, and cleaved
caspase-3 were measured.

[¢]

Cell Viability: Assessed using Trypan blue staining and lactate dehydrogenase (LDH)
assays.

Start: Rat Cortical Neuron Culture (7 DIV)

Oxygen-Glucose Deprivation (2 hours)

A

Reoxygenation + JPI-289 Treatment (2 hours)

Y

Biochemical and Viability Assays

Outcome Measures

End: Data Analysis [PARP—l Activita [ATP & NAD+ Levels] Gpoptosis Markers) Cell Viability
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Figure 2: Experimental workflow for the in vitro OGD model with JPI-289.

JP1-289 demonstrated potent inhibition of PARP-1 activity and cellular PAR formation in the
nanomolar range.[1] Treatment with JPI1-289 after OGD in rat cortical neurons led to the
attenuation of PARP activity, restoration of ATP and NAD+ levels, and a reduction in apoptosis-
associated molecules.[1]

Parameter IC50
PARP-1 Activity 18.5 nmol/L
Cellular PAR Formation 10.7 nmol/L

Table 1: In Vitro Inhibitory Concentrations of JPI1-289[1]

In Vivo Studies: Rodent Models of Middle Cerebral
Artery Occlusion (MCAO)

The neuroprotective effects of JPI1-289 in a living organism were evaluated using transient
(tMCAO) and permanent (pMCAQ) middle cerebral artery occlusion models in rats, which are
well-established models of ischemic stroke.

e Animal Model: Male rats were used for the MCAO surgery.

e Surgical Procedure: An intraluminal suture method was employed. A monofilament nylon
suture was inserted into the internal carotid artery to block the origin of the middle cerebral
artery.

o tMCAQO: The suture was left in place for 2 hours and then withdrawn to allow for
reperfusion.

o pMCAQ: The suture was left in place permanently.

o JPI-289 Administration: JPI-289 was administered intravenously at a dose of 10 mg/kg, 2
hours after the onset of MCAO.
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¢ Qutcome Measures:

o Infarct Volume: Measured 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride
(TTC) staining, where the non-infarcted tissue stains red and the infarct appears white.
Magnetic Resonance Imaging (MRI) with diffusion-weighted imaging (DWI) and fluid-
attenuated inversion recovery (FLAIR) was also used to assess infarct volume and brain
swelling at 24 hours and 7 days.

o Apoptotic Cell Count: The number of apoptotic cells in the ischemic region was quantified.

o Neurological Function: Assessed at 24 hours, 7 days, and 28 days post-MCAO using a
battery of behavioral tests. While the specific tests used in the JPI-289 studies are not
detailed, standard tests for rodent stroke models include the modified Neurological
Severity Score (MNSS), Bederson score, foot-fault test, and cylinder test. These tests
evaluate motor function, sensory function, and reflexes.

JPI1-289 demonstrated significant neuroprotective effects in the MCAO models, leading to a
reduction in infarct volume and an improvement in long-term neurological function.

MCAO Model Outcome Measure % Reduction vs. Control
tMCAO (2h reperfusion) Infarct Volume (24h) 53%
tMCAO (2h reperfusion) Apoptotic Cells (24h) 56%
pMCAO Infarct Volume (24h) 16%

Table 2: In Vivo Efficacy of JPI1-289 in Rat MCAO Models

Clinical Development: Phase I First-in-Human Study

A Phase | clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics
of JP1-289 in healthy male volunteers. The study consisted of a single ascending dose (SAD)
and a multiple ascending dose (MAD) component.

Study Design and Methodology

o Study Type: Randomized, double-blind, placebo-controlled.
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o Participants: Healthy male volunteers.

o SAD Component: 40 subjects received a single intravenous infusion of JPI1-289 (35, 75, 150,
300, or 600 mg) or placebo over 30 minutes.

« MAD Component: 24 subjects received an intravenous infusion of JPI-289 (150, 300, or 450
mg) or placebo over 1 hour, every 12 hours for 3.5 days (a total of 7 doses).

o Pharmacokinetic Analysis: Plasma and urine concentrations of JPI-289 and its metabolites
were determined using high-performance liquid chromatography-tandem mass spectrometry
(HPLC-MS/MS).

o Safety and Tolerability: Assessed through physical examinations, vital signs,
electrocardiograms (ECGSs), and laboratory tests.

Pharmacokinetic Data

JPI1-289 demonstrated a predictable pharmacokinetic profile.

Single Ascending Dose (SAD) Study
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Dose (mg) Cmax (ng/mL)

AUClast

Tmax (hr) t1/2 (hr) (ng-himL)

35 422.72

0.50 2.18 658.82

75 -

150 -

300 -

600 10,381.25

0.47 3.21 32,066.88

A tendency for
supra-
proportional
increases in
Cmax and
AUClast was
observed at

higher doses.[1]

Multiple Ascending Dose (MAD) Study

Dose (mg) t1/2 (hr) Accumulation Index

150 3.05

1.52

300 1.88

1.76

450

The plasma concentration of
JPI1-289 reached a steady
state rapidly.[1]

Table 3: Summary of Pharmacokinetic Parameters of JPI1-289 in Healthy Volunteers[1]

Safety and Tolerability
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In both the SAD and MAD studies, JPI-289 was well-tolerated. All reported adverse events
were of mild intensity and resolved without any lasting effects. The concentration of metabolites
was less than 10% of the parent compound.

Conclusion and Future Directions

The discovery and development of JPI-289 have followed a logical and rigorous path from in
vitro characterization to preclinical efficacy and early clinical safety evaluation. The compound
has demonstrated potent PARP-1 inhibition and significant neuroprotective effects in relevant
models of ischemic stroke. The Phase | clinical trial established a favorable safety and
pharmacokinetic profile in healthy volunteers.

The data presented in this technical guide support the continued clinical development of JPI-
289 as a potential therapeutic agent for acute ischemic stroke. Future research will likely focus
on Phase Il trials to evaluate the efficacy of JPI-289 in stroke patients, further elucidating the
optimal therapeutic window and patient population that would benefit most from this targeted
therapy. The development of JPI-289 represents a promising advancement in the search for
effective neuroprotective treatments for this debilitating condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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